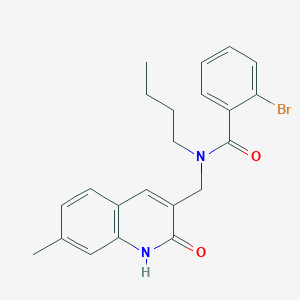
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as TAPI-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. TAPI-1 is a potent inhibitor of the matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the degradation of extracellular matrix (ECM) proteins. Inhibition of MMPs has been shown to have therapeutic potential in cancer treatment, making TAPI-1 a promising candidate for further investigation.
Mechanism of Action
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide inhibits MMPs by binding to the active site of the enzyme, preventing it from degrading ECM proteins. This leads to a decrease in cancer cell invasion and metastasis, making this compound a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on MMPs, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in lab experiments is its specificity for MMPs. This compound has been shown to be a potent inhibitor of MMPs, while having little to no effect on other enzymes. This allows for more targeted research on the role of MMPs in cancer progression. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide. One area of interest is the development of more potent and selective MMP inhibitors. Another area of research is the development of combination therapies involving this compound and other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to better understand the mechanisms underlying this compound's effects on cancer cells, which could lead to the development of more effective cancer treatments.
Synthesis Methods
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the reaction of 2-hydroxy-3-(m-tolyl)benzaldehyde with 2-amino-3-tert-butyl-5-methylphenol to form the intermediate compound, which is then reacted with 3-chloro-2-(chloromethyl)quinoline to produce the final product, this compound.
Scientific Research Applications
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been extensively studied for its potential applications in cancer research. MMPs are known to play a critical role in cancer progression, as they are involved in the degradation of ECM proteins, which allows cancer cells to invade and metastasize to other parts of the body. Inhibition of MMPs has been shown to have therapeutic potential in cancer treatment, and this compound has been shown to be a potent inhibitor of MMPs.
properties
IUPAC Name |
4-tert-butyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-19-8-7-10-24(16-19)30(27(32)20-12-14-23(15-13-20)28(2,3)4)18-22-17-21-9-5-6-11-25(21)29-26(22)31/h5-17H,18H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSBWNPCZHTMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

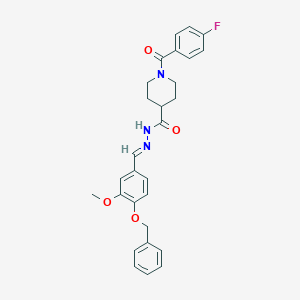
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703266.png)
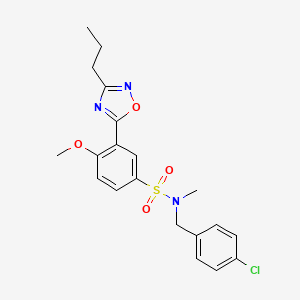
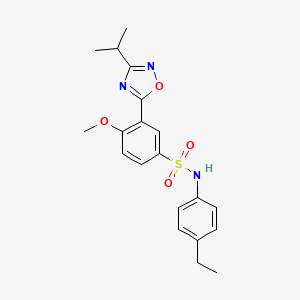
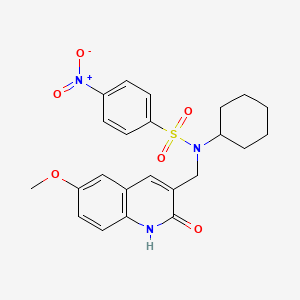
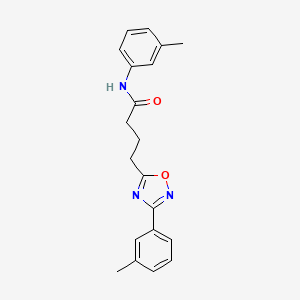

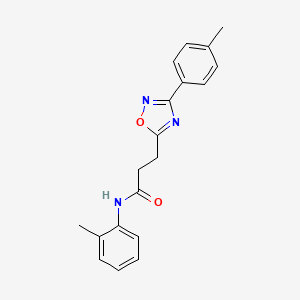

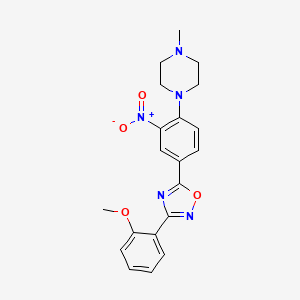
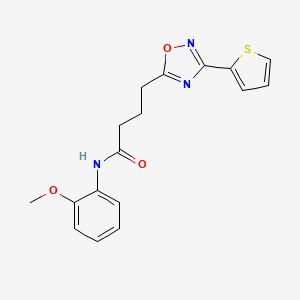
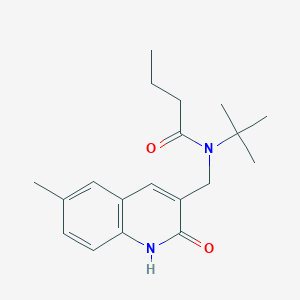
![3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703366.png)
